molecular formula C15H18N2O3S B272553 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B272553
M. Wt: 306.4 g/mol
InChI Key: KVXVUGAZMBWWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which makes it a useful tool for studying the physiology of these channels. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a promising compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the regulation of ion channels and other physiological processes.

Synthesis Methods

The synthesis of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylamine. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and epilepsy.

properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-3-9-20-14-10-12(2)6-7-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3

InChI Key

KVXVUGAZMBWWIH-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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